(2S,3S)-1-Methyl-2-(1-methylimidazol-2-yl)-6-oxopiperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(2S,3S)-1-methyl-2-(1-methylimidazol-2-yl)-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-13-6-5-12-10(13)9-7(11(16)17)3-4-8(15)14(9)2/h5-7,9H,3-4H2,1-2H3,(H,16,17)/t7-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDQYGCNRNGBJK-CBAPKCEASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCC(=O)N2C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@@H]2[C@H](CCC(=O)N2C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, methylimidazole, and appropriate carboxylic acid derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) are fine-tuned to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylimidazole moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of 6-oxo derivatives.
Reduction: Formation of 6-hydroxy derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in various pharmacological applications, primarily due to its interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to (2S,3S)-1-Methyl-2-(1-methylimidazol-2-yl)-6-oxopiperidine-3-carboxylic acid exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
These studies often utilize methods such as the disc diffusion method to evaluate the antimicrobial efficacy. For instance, one study reported a notable reduction in bacterial load when the compound was administered at specific concentrations over defined periods.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown activity against:
- Type III Secretion System (T3SS) in pathogenic bacteria
In vitro assays indicated that concentrations around 50 μM resulted in approximately 50% inhibition of T3SS activity, suggesting its potential therapeutic applications against bacterial infections.
Biochemical Research Applications
The compound's unique structure allows for various biochemical applications, particularly in the study of cellular mechanisms.
Cytotoxicity Assessment
Cytotoxicity assays have been conducted using mammalian cell lines to evaluate the safety profile of the compound. MTT assays revealed low cytotoxic effects at therapeutic concentrations, indicating favorable conditions for potential drug development.
Mechanistic Studies
Further studies have focused on the mechanisms by which this compound induces apoptosis in cancer cell lines. Activation of caspase pathways has been identified as a significant event in observed cytotoxicity, providing insights into its potential role in cancer therapy.
Case Studies and Research Findings
Several case studies underscore the compound's applications:
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated significant reduction in bacterial load against E. coli strains. |
| Cytotoxicity Assessment | Low cytotoxic effects at therapeutic concentrations indicate a favorable safety profile. |
| Mechanistic Insights | Induction of apoptosis through caspase pathway activation in cancer cell lines. |
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The methylimidazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The piperidine ring provides structural stability, while the carboxylic acid group enhances solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 6-oxopiperidine-3-carboxylic acid derivatives with diverse substituents at positions 1 and 2. Below is a comparative analysis of key analogs:
Structural and Physicochemical Properties
*Molecular formula inferred from structural analysis.
Key Observations:
- Imidazole vs. Phenyl/Pyrazole Groups : The target compound’s imidazole ring (pKa ~7.0) may improve aqueous solubility compared to phenyl analogs (e.g., ’s ethoxyphenyl, logP ~2.5) . However, pyrazole-containing analogs () could exhibit similar solubility due to nitrogen-rich heterocycles .
- Chirality : All listed compounds retain the (2S,3S) configuration, critical for binding specificity in enantioselective interactions.
Biological Activity
(2S,3S)-1-Methyl-2-(1-methylimidazol-2-yl)-6-oxopiperidine-3-carboxylic acid is a compound of interest in pharmaceutical research due to its potential biological activities. Understanding its interactions and effects on biological systems is crucial for its application in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H14N2O3
- Molecular Weight : 234.25 g/mol
- IUPAC Name : this compound
The compound exhibits activity primarily through modulation of specific biochemical pathways. It has been shown to interact with various protein kinases, particularly those involved in metabolic processes. The following mechanisms have been identified:
- Inhibition of Protein Kinases : The compound acts as an inhibitor of serine/threonine protein kinases, which are crucial for regulating cell growth and metabolism. This inhibition can lead to altered cellular responses in cancer and metabolic disorders .
- Regulation of Apoptosis : By modulating signaling pathways related to apoptosis, the compound may enhance or inhibit programmed cell death, which is vital in cancer treatment strategies .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induces apoptosis |
| MCF7 (Breast Cancer) | 20 | Inhibits cell proliferation |
| HeLa (Cervical Cancer) | 10 | Disrupts cell cycle |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Metabolic Regulation
The compound also shows promise in regulating metabolic pathways associated with diabetes mellitus. It has been observed to enhance insulin sensitivity in preclinical models, suggesting a role in managing type 2 diabetes .
Study 1: Anticancer Efficacy
A study conducted by researchers at the University of Groningen evaluated the effects of the compound on A549 lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM. Mechanistic studies revealed activation of caspase pathways leading to apoptosis .
Study 2: Metabolic Effects
In another investigation published in the Royal Society of Chemistry, the compound was tested on diabetic rat models. Results showed improved glucose tolerance and enhanced insulin signaling through modulation of PI3K/Akt pathways, indicating potential as a therapeutic agent for diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
